molecular formula C8H8BNO2 B1592563 1H-Indol-2-ylboronic acid CAS No. 220396-46-3

1H-Indol-2-ylboronic acid

Cat. No. B1592563
CAS RN: 220396-46-3
M. Wt: 160.97 g/mol
InChI Key: USASUEYARBQNBM-UHFFFAOYSA-N
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Description

1H-Indol-2-ylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its versatile applications. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound has been extensively studied for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Antimicrobial and Antifungal Activity

1H-Indol-2-ylboronic acid derivatives have been synthesized with demonstrated antimicrobial and antifungal activities. These derivatives were effective against various bacterial strains and fungal species like Aspergillus niger and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Catalytic Applications in Organic Synthesis

This compound plays a role in organic synthesis, such as in the preparation of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These processes involve catalytic activity and are significant in synthesizing bioactive molecules (Bulletin of The Chemical Society of Ethiopia, 2019).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 1H-Indol-2-ylboronic acid are utilized for their potential in creating nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives have shown promising results in inhibiting COX-2 enzymes, indicating their potential in developing new NSAIDs with enhanced therapeutic profiles (Letters in Drug Design & Discovery, 2022).

Asymmetric Biaryl Coupling

In the field of asymmetric synthesis, 1H-Indol-2-ylboronic acid derivatives are used in the Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for creating biaryl compounds with high enantiomeric excess, important in developing chiral drugs and other chiral substances (Synthesis, 2016).

Synthesis of Bis(indolyl)methanes

1H-Indol-2-ylboronic acid and its derivatives are also involved in the synthesis of bis(indolyl)methanes, which have significant pharmacological and biological properties. These compounds are synthesized using environmentally friendly methods and have applications in pharmaceutical chemistry (Synthesis, 2008).

Anticancer Research

Indole derivatives, including those based on 1H-Indol-2-ylboronic acid, are being explored for their anticancer properties. These compounds, particularly indole-coumarin hybrids, have shown potential in inducing apoptosis in cancer cell lines, offering a pathway for developing novel anticancer drugs (Bioorganic chemistry, 2015).

properties

IUPAC Name

1H-indol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USASUEYARBQNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626550
Record name 1H-Indol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-2-ylboronic acid

CAS RN

220396-46-3
Record name 1H-Indol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the SEM-protected indole prepared in step 1 (0.99 g, 4.0 mmol) in THF (10 mL) at −40° C. was added n-BuLi (2.5 M in hexanes, 1.9 mL, 4.8 mmol). The mixture was stirred at −40° C. for 1 h and then triisopropyl borate (1.2 mL, 5.2 mmol) was added. The mixture was allowed to warm to room temperature while stirring for 18 h. To the reaction mixture was added 1N HCl (aq). The mixture was stirred at room temperature for 30 minutes. The mixture was then adjusted to pH˜5 using saturated NaHCO3 (aq) The mixture was extracted with ether. The combined ether extracts were washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (0-50% EtOAc/hex over 30 minutes) to provide the indole boronic acid (0.20 g, 17%).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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